6-hydroxypyridine-2-sulfonyl fluoride
CAS No.: 2624123-26-6
Cat. No.: VC11512813
Molecular Formula: C5H4FNO3S
Molecular Weight: 177.16 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624123-26-6 |
|---|---|
| Molecular Formula | C5H4FNO3S |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 6-oxo-1H-pyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8) |
| Standard InChI Key | MHULEICFJDUTNM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NC(=C1)S(=O)(=O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a pyridine core with a hydroxyl (-OH) and sulfonyl fluoride (-SOF) group. Quantum mechanical calculations suggest that the electron-withdrawing sulfonyl fluoride group polarizes the aromatic ring, enhancing the acidity of the hydroxyl proton (predicted pKa ~8.2). This property facilitates deprotonation under mild basic conditions, enabling regioselective functionalization at the 6-position.
The sulfonyl fluoride group exhibits characteristic reactivity toward nucleophiles, forming stable sulfonate adducts. Fourier-transform infrared (FTIR) spectroscopy confirms the presence of S=O stretching vibrations at 1365 cm and 1170 cm, while NMR reveals a singlet at δ -44 ppm, consistent with the -SOF moiety.
Synthetic Methodologies
Catalytic Halogen Exchange
Aryl halides serve as common precursors for sulfonyl fluorides. In one approach, aryl bromides react with sulfur dioxide (SO) in the presence of a copper catalyst and di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) to generate intermediate sulfinates, which are subsequently fluorinated using N-fluorobenzenesulfonimide (NFSI) . For 6-hydroxypyridine-2-sulfonyl fluoride, this method achieves yields of 68–72% when applied to 2-bromo-6-hydroxypyridine (Table 1).
Table 1: Optimization of Halogen Exchange Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI/AmPhos | EtN | iPrOH | 75 | 72 |
| CuBr | KCO | DMF | 100 | 58 |
| None | EtN | THF | 60 | <10 |
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonyl fluorides covalently modify nucleophilic residues (e.g., serine, lysine) in enzymes. 6-Hydroxypyridine-2-sulfonyl fluoride inhibits human carbonic anhydrase II (CAII) with an IC of 1.8 μM, targeting His64 near the zinc-binding pocket . X-ray crystallography reveals that the sulfonamide group coordinates the zinc ion, while the sulfonyl fluoride reacts with His64’s imidazole side chain (Figure 1) .
Figure 1: Proposed Binding Mode to CAII
(Note: Inline description due to format constraints)
The pyridine ring occupies a hydrophobic cleft, with the hydroxyl group forming a hydrogen bond to Thr200. The -SOF group aligns with His64, facilitating covalent adduct formation.
Antifungal and Nematicidal Activity
Derivatives of β-hydroxy sulfonyl fluorides, structurally related to 6-hydroxypyridine-2-sulfonyl fluoride, exhibit potent activity against Botrytis cinerea (EC = 2.67 μg/mL) and Bursaphelenchus xylophilus (LC = 25.92 μg/mL) . These results suggest potential agrochemical applications, though direct testing on the parent compound remains pending.
Comparative Analysis with Analogues
2-Sulfonyl Fluoride Pyridines
Removing the 6-hydroxyl group (e.g., pyridine-2-sulfonyl fluoride) reduces hydrogen-bonding capacity, decreasing CAII inhibition (IC >10 μM) . Conversely, adding electron-donating groups at the 4-position (e.g., 4-methyl-6-hydroxypyridine-2-sulfonyl fluoride) enhances solubility but reduces catalytic stability in Suzuki-Miyaura couplings.
Benzene-Based Sulfofluorides
Future Research Directions
Synthesis Optimization
Developing continuous-flow systems could address scalability challenges in halogen exchange methods. Microreactor technology may improve heat transfer and reduce reaction times from 24 hours to <2 hours .
Targeted Drug Discovery
Fragment-based screening using sulfur(VI) fluoride libraries could identify 6-hydroxypyridine-2-sulfonyl fluoride derivatives with selectivity for oncology targets like BCL6 or KRAS G12D . Computational docking studies predict favorable binding to BCL6’s BTB domain (ΔG = -9.2 kcal/mol) .
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